1,3-Dibromoisoquinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromoisoquinolin-5-amine is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two bromine atoms at the 1 and 3 positions and an amine group at the 5 position on the isoquinoline ring. Isoquinolines are known for their stability and aromaticity, making them valuable in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromoisoquinolin-5-amine can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, starting with isoquinoline, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions, resulting in the selective bromination at the 1 and 3 positions.
Another method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source. This reagent can be used to introduce bromine atoms into the isoquinoline ring under controlled conditions, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromoisoquinolin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to form 1,3-diaminoisoquinoline using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, and primary or secondary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate in aqueous or acidic medium, nitric acid under controlled temperature conditions.
Major Products Formed
Substitution: Formation of azido, cyano, or amino derivatives.
Reduction: Formation of 1,3-diaminoisoquinoline.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromoisoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,3-dibromoisoquinolin-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin (DBH): Used as a brominating agent and has similar reactivity in introducing bromine atoms into organic molecules.
1,3-Dibromo-2-propanol: Another brominated compound with applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
1,3-Dibromo-2-methyl-2-propanol: Similar to 1,3-dibromoisoquinolin-5-amine in terms of bromine content and reactivity but differs in its structural framework.
Uniqueness
This compound is unique due to its isoquinoline core structure, which imparts distinct aromaticity and stability
Eigenschaften
CAS-Nummer |
1260798-70-6 |
---|---|
Molekularformel |
C9H6Br2N2 |
Molekulargewicht |
301.96 g/mol |
IUPAC-Name |
1,3-dibromoisoquinolin-5-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H,12H2 |
InChI-Schlüssel |
DMXWUDNXROPBRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C(C=C2C(=C1)N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.